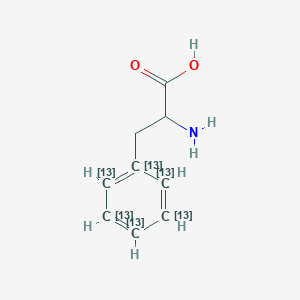

L-Phenylalanin (Ring-13C6)

Übersicht

Beschreibung

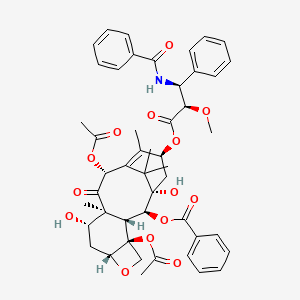

L-Phenylalanine-13C6, also known as (S)-2-Amino-3-phenylpropionic acid-13C6, is a stable isotope-labeled compound of L-Phenylalanine. This compound is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “13C6” label indicates that six carbon atoms in the phenyl ring are replaced with the carbon-13 isotope, making it useful for tracing and studying metabolic pathways in scientific research .

Wissenschaftliche Forschungsanwendungen

L-Phenylalanin-13C6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tracer in Stoffwechselstudien verwendet, um die Biosynthese- und Abbauwege von Phenylalanin zu verstehen.

Biologie: In Studien zur Proteinsynthese und Aminosäurestoffwechsels eingesetzt.

5. Wirkmechanismus

L-Phenylalanin-13C6 entfaltet seine Wirkungen, indem es an denselben Stoffwechselwegen teilnimmt wie nicht markiertes L-Phenylalanin. Es ist ein Vorläufer für die Synthese von Neurotransmittern wie Dopamin, Noradrenalin und Adrenalin. Die markierte Verbindung ermöglicht es Forschern, diese Wege zu verfolgen und die Kinetik und Verteilung von Phenylalanin und seinen Metaboliten in biologischen Systemen zu untersuchen . Zu den molekularen Zielstrukturen gehören Enzyme wie Phenylalanin-Hydroxylase und aromatische Aminosäure-Decarboxylase .

Ähnliche Verbindungen:

L-Tyrosin-13C6: Eine weitere markierte Aminosäure, die zur Untersuchung von Stoffwechselwegen eingesetzt wird.

L-Phenylalanin-d5: Eine deuteriummarkierte Version von Phenylalanin, die in ähnlichen Forschungsanwendungen eingesetzt wird.

L-Tryptophan-13C11: Eine markierte aromatische Aminosäure, die zur Untersuchung der Proteinsynthese und des Stoffwechsels verwendet wird.

Einzigartigkeit: L-Phenylalanin-13C6 ist aufgrund seiner spezifischen Markierung des Phenylrings mit Kohlenstoff-13-Isotopen einzigartig, die detaillierte Einblicke in das metabolische Schicksal von Phenylalanin liefert. Diese Spezifität ermöglicht eine präzise Verfolgung und Quantifizierung in Stoffwechselstudien, wodurch es zu einem wertvollen Instrument in der Forschung wird .

Wirkmechanismus

Target of Action

L-Phenylalanine (ring-13C6) is primarily targeted towards amino acid metabolism within cells . It plays a crucial role in the metabolic reprogramming that is a common phenomenon in tumorigenesis and tumor progression .

Mode of Action

L-Phenylalanine (ring-13C6) interacts with its targets by being incorporated into the metabolic pathways of the cell . It is used as a tracer in mass spectrometry imaging to spatiotemporally trace important endogenous metabolites in biological tissue specimens .

Biochemical Pathways

The compound is involved in the phenylalanine to tyrosine conversion process . This process is part of the larger phenylalanine metabolism pathway, which is crucial for the synthesis of proteins and other important molecules within the cell .

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine (ring-13C6) involves its distribution within the tissue after injection . The highest abundance of the compound was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . The overall enrichment of the compound showed a delayed temporal trend in the tumor due to the phenylalanine to tyrosine conversion process .

Result of Action

The result of the action of L-Phenylalanine (ring-13C6) is the spatiotemporal intra-tumoral distribution of the essential aromatic amino acid and its de-novo synthesized metabolite . This allows for the exploration of

Biochemische Analyse

Biochemical Properties

L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .

Cellular Effects

L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Molecular Mechanism

The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.

Metabolic Pathways

L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .

Transport and Distribution

L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Vorbereitungsmethoden

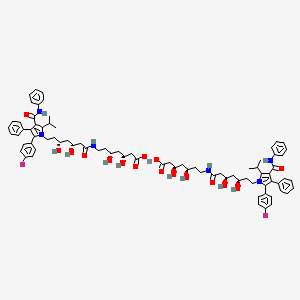

Synthetic Routes and Reaction Conditions: L-Phenylalanine-13C6 is synthesized through a multi-step chemical process that involves the incorporation of carbon-13 isotopes into the phenyl ring of L-Phenylalanine. The synthesis typically starts with commercially available carbon-13 labeled benzene, which undergoes a series of reactions including nitration, reduction, and amination to form the labeled phenylalanine .

Industrial Production Methods: Industrial production of L-Phenylalanine-13C6 involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of L-Phenylalanine-13C6. The compound is then purified through various chromatographic techniques to achieve high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Phenylalanin-13C6 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung in L-Tyrosin-13C6 durch Hydroxylierung.

Reduktion: Reduktion der Carboxylgruppe unter Bildung von Phenylethylamin-13C6.

Substitution: Halogenierung des Phenylrings unter Bildung halogenierter Derivate.

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysiert durch Enzyme wie Phenylalanin-Hydroxylase in Gegenwart von Tetrahydrobiopterin und Sauerstoff.

Reduktion: Verwendet Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) unter wasserfreien Bedingungen.

Substitution: Halogenierungsreaktionen verwenden typischerweise Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte:

L-Tyrosin-13C6: Gebildet durch Hydroxylierung.

Phenylethylamin-13C6: Gebildet durch Reduktion.

Halogenierte Derivate: Entstehen durch Substitutionsreaktionen.

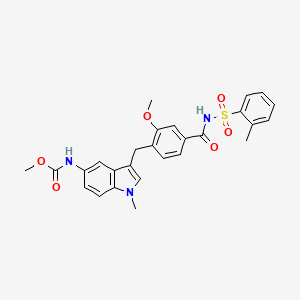

Vergleich Mit ähnlichen Verbindungen

L-Tyrosine-13C6: Another labeled amino acid used to study metabolic pathways.

L-Phenylalanine-d5: A deuterium-labeled version of phenylalanine used in similar research applications.

L-Tryptophan-13C11: A labeled aromatic amino acid used to study protein synthesis and metabolism.

Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .

Eigenschaften

CAS-Nummer |

180268-82-0 |

|---|---|

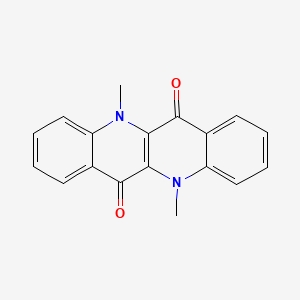

Molekularformel |

C9H11NO2 |

Molekulargewicht |

171.15 g/mol |

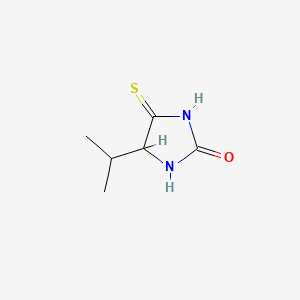

IUPAC-Name |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |

InChI-Schlüssel |

COLNVLDHVKWLRT-KILZIXFTSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Isomerische SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Synonyme |

(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)